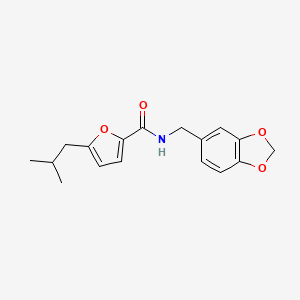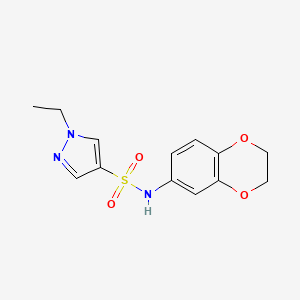![molecular formula C18H22N2O B6137573 2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B6137573.png)
2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one, also known as BDBQ, is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential pharmacological properties. BDBQ belongs to the class of benzoquinazolinone derivatives, which are known to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
作用机制
The mechanism of action of 2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and cancer development. 2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has also been shown to modulate the expression of genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has been reported to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the activity of certain enzymes involved in inflammation. 2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has also been shown to induce apoptosis in cancer cells and to inhibit their proliferation. In addition, 2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has been reported to have a protective effect against oxidative stress and to exhibit neuroprotective properties.
实验室实验的优点和局限性
One of the advantages of using 2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one in lab experiments is its high purity and good yields, which make it a reliable compound for use in research. However, one of the limitations of using 2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
For 2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one research include the development of new drugs based on its pharmacological properties, investigation of its mechanism of action and molecular targets, and further studies to determine its safety and toxicity in vivo.
合成方法
The synthesis of 2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one involves the reaction of 2-aminobenzophenone with butyraldehyde in the presence of an acid catalyst. The resulting product is then subjected to reduction using sodium borohydride to form 2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one. This method has been reported to yield high purity and good yields of 2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one, making it a reliable method for the synthesis of this compound.
科学研究应用
2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has been extensively studied for its potential pharmacological properties. It has been reported to exhibit anti-inflammatory, anticancer, and antimicrobial effects. 2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has also been shown to have a protective effect against oxidative stress and to exhibit neuroprotective properties. These properties make 2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one a promising candidate for the development of new drugs for the treatment of various diseases.
属性
IUPAC Name |
2-butyl-5,5-dimethyl-3,6-dihydrobenzo[h]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-4-5-10-14-19-16-13-9-7-6-8-12(13)11-18(2,3)15(16)17(21)20-14/h6-9H,4-5,10-11H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSZFBNHVMGRJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(C(=O)N1)C(CC3=CC=CC=C32)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B6137498.png)
![ethyl 4-{3-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B6137503.png)
![2-(4-methoxyphenyl)-N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]acetamide](/img/structure/B6137511.png)
![2-[(4-ethylphenyl)amino]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6137520.png)
![methyl 1-[2-(2-methylphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B6137536.png)

![1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-({[2-(1-methyl-4-piperidinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6137550.png)
![4-({3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}carbonyl)pyridine 1-oxide](/img/structure/B6137555.png)
![N-{[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]methyl}nicotinamide](/img/structure/B6137560.png)
![8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6137568.png)
![N-({1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methyl)-3-phenylpropanamide](/img/structure/B6137571.png)
![N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide](/img/structure/B6137577.png)
![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B6137584.png)
